5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole
Description
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-16-7-4-8-17(23)11-10-16)15-9-12-19-18(13-15)20(25-22-19)14-5-2-1-3-6-14/h1-7,9,12-13,16-17H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQAAFFNNQCKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the subsequent attachment of the isoxazole moiety. Common reagents used in these reactions include palladium catalysts, organic solvents, and various protective groups to ensure the selectivity of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole stands out due to its unique bicyclic structure and the presence of the isoxazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This article focuses on the synthesis, biological mechanisms, and activity of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps:
- Formation of the Bicyclic Core : Starting from readily available materials, the bicyclic structure is formed using palladium catalysts and various protective groups to ensure selectivity.
- Attachment of the Benzoxazole Moiety : Subsequent reactions lead to the incorporation of the benzoxazole group.
The overall synthetic route is complex and requires careful optimization to maximize yield and purity in both laboratory and industrial settings.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzoxazole compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole | 250 - 7.81 | Broad-spectrum activity against bacteria and fungi |
| Fluconazole | < 250 | Standard comparator against C. albicans |
The synthesized derivatives showed a broad spectrum of activity with minimal inhibitory concentration (MIC) values ranging from 250 µg/ml to 7.81 µg/ml, indicating their potential as antimicrobial agents .
Cytotoxicity
Benzoxazole derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |
| HepG2 (Liver Cancer) | 12 | Moderate cytotoxicity |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation into its interaction with specific molecular targets .
The mechanism of action for 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole involves its binding to specific enzymes or receptors, which can modulate their activity. This interaction may trigger a cascade of biochemical events leading to antimicrobial or anticancer effects. The exact pathways remain an area for further research but are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it may promote programmed cell death through activation of apoptotic pathways.
Case Studies
Several studies have explored the biological activity of benzoxazole derivatives:
-
Study by Pottorf et al. (2008) : This study assessed the antimicrobial activity of a series of benzoxazole derivatives, finding that many exhibited significant potency against C. albicans and other pathogens.
"Most compounds were more potent than fluconazole against certain drug-resistant isolates" .
- Cytotoxicity Analysis : A comprehensive analysis demonstrated that certain derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Q. What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core is critical for biological activity. Key methods include photochemical approaches using fused oxazoline derivatives (e.g., irradiation of 4-/5-(o-vinylstyryl)oxazoles) and stereoselective substitution reactions with reagents like sodium hydroxide or potassium hydroxide . For functionalization at the 3-position, coupling reactions with aryl or heteroaryl groups (e.g., triazoles or pyrazoles) are employed, as seen in analogous compounds .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying the bicyclic scaffold and substituent positions. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for chiral centers in the azabicyclo moiety . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the benzoxazole ring and carbonyl moiety .
Q. What primary biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives show affinity for monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]), as demonstrated in studies of pudafensine, a related compound . Enzyme targets like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid elongase 6 (ELOVL6) are also implicated in pain, inflammation, and metabolic disorders .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Contradictions may arise from assay conditions (e.g., pH, co-factors) or structural variations in derivatives. To address this, perform comparative studies using standardized assays (e.g., fluorescence-based enzymatic assays) and molecular docking to map binding interactions. For example, NAAA inhibition data from should be cross-validated with in vitro cellular models of inflammation .
Q. What strategies optimize the pharmacokinetic properties of this compound while retaining activity?
Introduce hydrophilic groups (e.g., sulfonyl or methoxymethyl) to improve solubility without disrupting the bicyclic core’s binding affinity. Pharmacokinetic studies on similar compounds highlight the importance of metabolic stability assays (e.g., liver microsome testing) and prodrug approaches for enhancing bioavailability .
Q. How does stereochemistry influence the biological activity of this compound’s derivatives?
The 8-azabicyclo[3.2.1]octane scaffold contains multiple chiral centers, which dictate binding to enantioselective targets like SERT. For example, (1R,5S)-configured derivatives show higher DAT affinity than their enantiomers. Use chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazaborolidines) to isolate enantiomers and compare their activity profiles .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Rodent models of neuropathic pain (e.g., chronic constriction injury) are ideal for testing NAAA inhibition . For monoamine-related effects, use forced swim tests (depression) or locomotor activity assays (CNS modulation). Metabolite identification via LC-MS/MS in plasma and tissues is critical for correlating pharmacokinetics with efficacy .
Methodological Guidance
Designing SAR studies for benzoxazole-modified derivatives:
Systematically vary substituents on the benzoxazole ring (e.g., electron-withdrawing groups at C-5) and assess changes in target binding using radioligand displacement assays. For example, replacing phenyl with fluorophenyl groups in analogous compounds improved metabolic stability .
Addressing solubility challenges in in vitro assays:
Use co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to avoid cytotoxicity. For cellular assays, employ lipid-based encapsulation (e.g., liposomes) or cyclodextrin complexes to enhance dissolution .
Validating target engagement in complex biological systems:
Combine CRISPR/Cas9-mediated gene knockout of putative targets (e.g., DAT or NAAA) with activity assays. If the compound’s effect is abolished in knockout models, target specificity is confirmed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
